molecular formula C10H16N2O2 B114680 tert-Butyl 2-cyanopyrrolidine-1-carboxylate CAS No. 144688-70-0

tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Cat. No. B114680
M. Wt: 196.25 g/mol
InChI Key: MDMSZBHMBCNYNO-UHFFFAOYSA-N
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Description

“tert-Butyl 2-cyanopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 144688-70-0 . It has a molecular weight of 196.25 and its IUPAC name is tert-butyl 2-cyano-1-pyrrolidinecarboxylate .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 2-cyanopyrrolidine-1-carboxylate” were not found in the search results, a related compound, N-Boc-2,5-dihydro-1H-pyrrole, can be synthesized from N-boc-diallylamine .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-cyanopyrrolidine-1-carboxylate” is 1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“tert-Butyl 2-cyanopyrrolidine-1-carboxylate” is a solid or semi-solid or liquid at room temperature . It should be stored in a dry place at 2-8°C . The melting point is 58-59°C .

Scientific Research Applications

Synthesis and Applications in Chiral Auxiliary

tert-Butyl 2-cyanopyrrolidine-1-carboxylate has been used as a chiral auxiliary in organic synthesis. It facilitates the preparation of enantiomerically pure compounds, which is crucial in pharmaceutical synthesis. For example, it was utilized in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in dipeptide synthesis. These processes are important for creating specific configurations of molecules that are essential in drug development and biological studies (Studer, Hintermann & Seebach, 1995).

Role in Phase-Transfer Catalyzed Reactions

The compound has been used in phase-transfer catalyzed reactions. This method is significant in organic chemistry for enhancing reaction rates and yields, particularly in the synthesis of complex organic compounds. tert-Butyl esters and 3-cyanopyrrolidines were prepared using tert-butyl 2-cyanopyrrolidine-1-carboxylate, demonstrating its versatility in organic synthesis (Pashkuleva et al., 2000).

Economical Synthesis from L-aspartic Acid

A study demonstrated the economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, starting from L-aspartic acid. This process is noted for its mild reaction conditions and practicality for industrial preparation. Such syntheses are crucial in developing cost-effective and scalable methods for producing important intermediates in pharmaceuticals (Han et al., 2018).

Antimicrobial Applications

Microwave-assisted synthesis of tert-butyl 2-cyanopyrrolidine-1-carboxylate derivatives has been explored for antimicrobial applications. This highlights its potential use in the development of new antimicrobial agents, which is a significant area of research given the rising concern over antibiotic resistance (Sreekanth & Jha, 2020).

Molecular Structure Studies

Research on the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, a related compound, was conducted to understand its crystal structure and properties. Such studies are important for the development of novel materials and pharmaceuticals (Moriguchi et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 2-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMSZBHMBCNYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373536
Record name tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-cyanopyrrolidine-1-carboxylate

CAS RN

144688-70-0
Record name 1,1-Dimethylethyl 2-cyano-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144688-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-cyanopyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Pace, ME Di Francesco, OG Paz… - … OF PAPERS OF THE …, 2005 - academia.edu
Step 1: to a stirred solution of 4-(tert-butoxycarbonyl) morpholine-3-carboxylic acid (1 eq.), pyridine (0.6 eq.) and di-tert-butyl dicarbonate (1.3 eq) in dioxane (0.2 M), NH4HCO3 (1.26 eq.…
Number of citations: 0 www.academia.edu
T Hoshikawa, S Yoshioka, S Kamijo, M Inoue - Synthesis, 2013 - thieme-connect.com
A general and practical synthetic protocol for the direct transformation of unreactive C(sp 3 )–H bonds to C(sp 3 )–CN bonds has been developed. The homolytic cleavage of the C–H …
Number of citations: 64 www.thieme-connect.com
P Pace, ME Di Francesco, C Gardelli… - Journal of medicinal …, 2007 - ACS Publications
Human immunodeficiency virus type-1 (HIV-1) integrase, one of the three constitutive viral enzymes required for replication, is a rational target for chemotherapeutic intervention in the …
Number of citations: 118 pubs.acs.org
DR Heitz, K Rizwan, GA Molander - The Journal of Organic …, 2016 - ACS Publications
Iridium- and ruthenium-free approaches to protected allylic amines and alkyl nitriles under photoredox conditions are reported. An inexpensive organic dye, eosin Y, catalyzes coupling …
Number of citations: 118 pubs.acs.org
AJ Kennedy, TP Mathews, Y Kharel… - Journal of medicinal …, 2011 - ACS Publications
Sphingosine 1-phosphate (S1P) is a bioactive lipid that has been identified as an accelerant of cancer progression. The sphingosine kinases (SphKs) are the sole producers of S1P, …
Number of citations: 95 pubs.acs.org
S Chakraborty, A Biswas, SK Mandal - ChemCatChem, 2023 - Wiley Online Library
A redox‐active phenalenyl ligand coordinated Mn(III)‐complex can be reduced chemically to generate an active catalyst containing a ligand‐centered radical. This chemically reduced …
Z Wang, P Wei, X Xizhi, Y Liu, L Wang… - Journal of agricultural …, 2012 - ACS Publications
On the basis of our previous structure–activity relationship (SAR) and antiviral mechanism studies, a series of phenanthrene-based antofine derivatives (1–12 and 18–50) were …
Number of citations: 40 pubs.acs.org
FY Tang, LQ Qu, Y Xu, RJ Ma, SH Chen… - Synthetic …, 2007 - Taylor & Francis
… tert‐Butyl 2‐Cyanopyrrolidine‐1‐carboxylate (3) …
Number of citations: 17 www.tandfonline.com
FRP Noverraz - 2018 - infoscience.epfl.ch
Nowadays, the development of cell therapy relies mainly on the advances made toward cell microencapsulation which allows to evade the need for immunosuppression during cell …
Number of citations: 1 infoscience.epfl.ch
若木貴行 - 2019 - repository.dl.itc.u-tokyo.ac.jp
博士論文 Page 1 博士論文 不活性な炭素―水素結合の官能基化反応の開発 若木 貴行 Page 2 2 Contents 略語表 3 §1. 序論 6 §2. パラジウム/ピコリン酸アミド触媒を用いたアルデヒドの CH …
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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